molecular formula C11H17NO B12784878 4-Methylracephedrine CAS No. 906422-93-3

4-Methylracephedrine

Cat. No.: B12784878
CAS No.: 906422-93-3
M. Wt: 179.26 g/mol
InChI Key: DUESQFQLBNOCIT-MWLCHTKSSA-N
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Description

4-Methylracephedrine (d,l-4-Methylephedrine·HCl) is a synthetic phenethylamine derivative structurally related to ephedrine and its analogs. Its molecular formula is C₁₁H₁₇NO·HCl, with a molecular weight of 215.72 g/mol (179.26 g/mol for the base + 36.46 g/mol for HCl) . The compound features a methyl substitution at the fourth position of the benzene ring and retains the stereochemical configuration characteristic of ephedrine derivatives. It is recognized as a metabolite of mephedrone, a synthetic cathinone, and has been studied in analytical and forensic contexts due to its relevance in detecting drug use .

Properties

CAS No.

906422-93-3

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S,2R)-2-(methylamino)-1-(4-methylphenyl)propan-1-ol

InChI

InChI=1S/C11H17NO/c1-8-4-6-10(7-5-8)11(13)9(2)12-3/h4-7,9,11-13H,1-3H3/t9-,11-/m1/s1

InChI Key

DUESQFQLBNOCIT-MWLCHTKSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]([C@@H](C)NC)O

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)NC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylracephedrine involves several steps, typically starting with the precursor ephedrine. The process includes methylation at the fourth position of the phenyl ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. For instance, the use of methylating agents like methyl iodide in the presence of a base can facilitate the methylation process.

Industrial Production Methods

Industrial production of 4-Methylracephedrine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Methylracephedrine undergoes various chemical reactions, including:

    Oxidation: This reaction can convert 4-Methylracephedrine into its corresponding ketone or aldehyde.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the phenyl ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine) and bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-methylbenzaldehyde, while reduction can produce 4-methylphenylethanol.

Scientific Research Applications

4-Methylracephedrine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studies often explore its effects on biological systems, particularly its interaction with adrenergic receptors.

    Medicine: Research investigates its potential therapeutic uses, including its role as a sympathomimetic agent.

    Industry: It is utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

4-Methylracephedrine acts as a sympathomimetic amine, mimicking the effects of catecholamines on the sympathetic nervous system. It stimulates alpha and beta adrenergic receptors, leading to increased heart rate, blood pressure, and bronchodilation. The molecular targets include adrenergic receptors, and the pathways involved are primarily those associated with the sympathetic nervous system .

Comparison with Similar Compounds

Key Observations:

Structural Differences: 4-Methylracephedrine lacks the β-keto moiety present in 4-Methylethcathinone (4-MEC), which is critical for the latter’s enhanced lipid solubility and central nervous system penetration . 4-Methylpiperidine·HCl diverges entirely, featuring a six-membered piperidine ring instead of a phenethylamine backbone, limiting its stimulant properties .

Pharmacological Activity: 4-Methylethcathinone exhibits pronounced stimulant effects due to its cathinone-derived structure, acting as a dopamine-norepinephrine reuptake inhibitor (DNRI). In contrast, 4-Methylracephedrine’s activity is milder, primarily serving as a metabolic byproduct of mephedrone . No significant psychoactive data are available for 4-Methylpiperidine·HCl, as it is primarily used in synthetic chemistry .

Research Findings and Analytical Data

Metabolic and Forensic Relevance

  • 4-Methylracephedrine is detected in urine samples following mephedrone ingestion, with analytical methods (e.g., LC-MS) relying on its distinct retention time and fragmentation pattern .
  • 4-Methylethcathinone has been linked to adverse cardiovascular effects in clinical case reports, whereas 4-Methylracephedrine’s toxicity profile remains understudied .

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